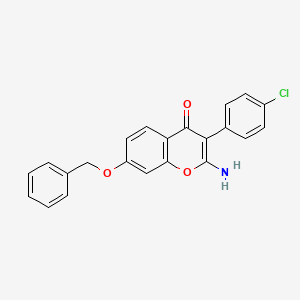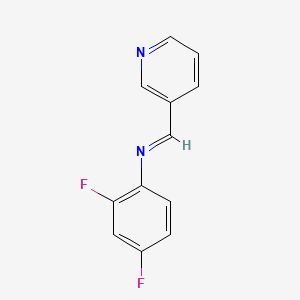
2-amino-7-(benzyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(benzyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the second position, a benzyloxy group at the seventh position, and a 4-chlorophenyl group at the third position of the chromen-4-one core structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(benzyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Benzyloxy Group Addition: The benzyloxy group can be added through an etherification reaction using benzyl alcohol and an appropriate activating agent such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(benzyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino, benzyloxy, or chlorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted amino, benzyloxy, or chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-(benzyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the benzyloxy group, which may result in different biological activity.
7-(benzyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the amino group, which may affect its reactivity and biological properties.
2-amino-7-(benzyloxy)-4H-chromen-4-one: Lacks the 4-chlorophenyl group, which may alter its chemical and biological behavior.
Uniqueness
2-amino-7-(benzyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the amino, benzyloxy, and 4-chlorophenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16ClNO3 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-amino-3-(4-chlorophenyl)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C22H16ClNO3/c23-16-8-6-15(7-9-16)20-21(25)18-11-10-17(12-19(18)27-22(20)24)26-13-14-4-2-1-3-5-14/h1-12H,13,24H2 |
InChI Key |
ZTMBCPKNLBCDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12217640.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12217652.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B12217655.png)
![N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B12217658.png)
![(2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12217660.png)
![2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12217663.png)
![N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12217669.png)
![5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12217674.png)
![7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B12217675.png)

![5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol](/img/structure/B12217700.png)
![N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide](/img/structure/B12217716.png)
